molecular formula C17H15Cl2NO2 B5718455 N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide

N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B5718455
M. Wt: 336.2 g/mol
InChI Key: LRWZMDQNMOVZGQ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide, also known as DCMAC, is a chemical compound that has been extensively researched for its potential applications in various fields of science.

Mechanism of Action

The exact mechanism of action of N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, which is involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been shown to disrupt the cell membrane of fungal cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide in lab experiments is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for drug development. However, one limitation is that it may have off-target effects on other enzymes and proteins, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide, including exploring its potential as a fluorescent probe for the detection of metal ions in biological systems, investigating its mechanism of action in more detail, and optimizing its structure for improved drug development. Additionally, further research is needed to determine the potential side effects of N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide and to identify any potential drug-drug interactions.

Synthesis Methods

N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxyphenylacetic acid, followed by the addition of acryloyl chloride and triethylamine. The resulting product is then purified through recrystallization and column chromatography.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate for various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties, making it a promising candidate for the development of new drugs. Additionally, N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methyl]-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c1-22-16-5-3-2-4-12(16)7-9-17(21)20-11-13-6-8-14(18)10-15(13)19/h2-10H,11H2,1H3,(H,20,21)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWZMDQNMOVZGQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)prop-2-enamide

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